2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions, such as temperature and solvent, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer advantages in terms of efficiency and scalability. For example, the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid with mixed nitric and sulfuric acids can be optimized for high conversion and selectivity .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using catalytic hydrogenation.
Substitution: The chloro groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, Pd/C, nitric acid, and sulfuric acid. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups in place of the chloro groups.
Scientific Research Applications
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine involves its interaction with specific molecular targets and pathways. For example, compounds containing trifluoromethyl groups are known to exhibit unique pharmacological activities due to their ability to form strong hydrogen bonds and interact with biological macromolecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and chloro groups but lacks the nitro and phenoxy groups.
2,6-Bis(trifluoromethyl)benzoic acid: This compound contains two trifluoromethyl groups but differs in its overall structure and functional groups.
Uniqueness
2,6-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
91102-59-9 |
---|---|
Molecular Formula |
C19H8Cl2F6N2O4 |
Molecular Weight |
513.2 g/mol |
IUPAC Name |
2,6-bis[2-chloro-4-(trifluoromethyl)phenoxy]-3-nitropyridine |
InChI |
InChI=1S/C19H8Cl2F6N2O4/c20-11-7-9(18(22,23)24)1-4-14(11)32-16-6-3-13(29(30)31)17(28-16)33-15-5-2-10(8-12(15)21)19(25,26)27/h1-8H |
InChI Key |
JJTGYEDGIFGBDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=NC(=C(C=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.